molecular formula C15H11ClO4 B6405139 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261924-64-4

4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405139
CAS RN: 1261924-64-4
M. Wt: 290.70 g/mol
InChI Key: KJAJBNFCUMMDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% (4CMPA) is an organic compound belonging to the family of benzoic acids. It is a white powder that is soluble in organic solvents and has a melting point of about 120°C. 4CMPA has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is widely used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds. 4CMPA is also used in the synthesis of drugs and pharmaceuticals, as well as in the development of new materials.

Scientific Research Applications

4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the preparation of other compounds, and as a catalyst in the synthesis of drugs and pharmaceuticals. 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the development of new materials, such as polymers and nanomaterials. Additionally, 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of biopolymers and in the study of the properties of proteins.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain metabolic enzymes, such as the cytochrome P450 enzymes. These enzymes are involved in the metabolism of a variety of compounds, including drugs, hormones, and toxins. By inhibiting the activity of these enzymes, 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% may have an effect on the metabolism of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% are not well understood. However, in laboratory studies, 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have an inhibitory effect on the cytochrome P450 enzymes. Additionally, 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% has been found to have an effect on the activity of certain proteins involved in the metabolism of drugs and hormones.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in a variety of solvents. Additionally, 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% is relatively nontoxic, making it safe to handle in the laboratory. The limitations of using 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments include its low solubility in water, its instability in certain solvents, and its ability to interact with other compounds.

Future Directions

Future research into 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new materials. Additionally, further research into the stability of 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% in various solvents could lead to the development of more efficient synthesis methods. Additionally, further research into the interactions between 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% and other compounds could lead to the development of new pharmaceuticals and other compounds. Finally, further research into the biochemical and physiological effects of 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% could lead to a better understanding of its potential applications in medicine.

Synthesis Methods

4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the reaction of 4-chlorobenzoic acid and 4-methoxycarbonylphenylmagnesium bromide in the presence of a base, such as pyridine. Another method involves the reaction of 4-chlorobenzoic acid and 4-methoxycarbonylphenylmagnesium chloride in the presence of a base, such as triethylamine. The reaction of 4-chlorobenzoic acid and 4-methoxycarbonylphenylmagnesium iodide in the presence of a base, such as potassium carbonate, is yet another method for synthesizing 4-Chloro-2-(4-methoxycarbonylphenyl)benzoic acid, 95%.

properties

IUPAC Name

4-chloro-2-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)13-8-11(16)6-7-12(13)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAJBNFCUMMDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690721
Record name 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-64-4
Record name 5-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.